molecular formula C19H23F3N4 B10938361 4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-2-amine

4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10938361
M. Wt: 364.4 g/mol
InChI Key: CHLXHTCKHSYIGB-UHFFFAOYSA-N
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Description

N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with an isopropyl group and a pyrimidine ring substituted with a phenyl and trifluoromethyl group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of the piperidine ring, followed by the introduction of the isopropyl group. The pyrimidine ring is synthesized separately, incorporating the phenyl and trifluoromethyl groups. The final step involves coupling the piperidine and pyrimidine rings under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine or pyrimidine derivatives.

Scientific Research Applications

N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-PHENYL-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-PHENYL-6-METHYL-2-PYRIMIDINYL]AMINE:

Uniqueness: The presence of the trifluoromethyl group in N-(1-ISOPROPYL-4-PIPERIDYL)-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE enhances its lipophilicity and metabolic stability, making it a unique compound with distinct advantages in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H23F3N4

Molecular Weight

364.4 g/mol

IUPAC Name

4-phenyl-N-(1-propan-2-ylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H23F3N4/c1-13(2)26-10-8-15(9-11-26)23-18-24-16(14-6-4-3-5-7-14)12-17(25-18)19(20,21)22/h3-7,12-13,15H,8-11H2,1-2H3,(H,23,24,25)

InChI Key

CHLXHTCKHSYIGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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